Penicillamine-d3

Description

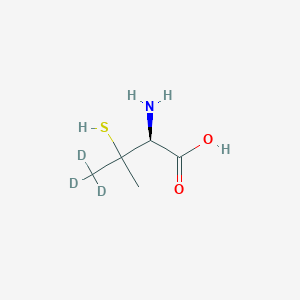

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,4-trideuterio-3-methyl-3-sulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1/i1D3/t3-,5? |

InChI Key |

VVNCNSJFMMFHPL-JCBLVLITSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)([C@H](C(=O)O)N)S |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

Penicillamine-d3 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Penicillamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterium-labeled version of D-Penicillamine.[1] It is primarily utilized as an internal standard for the quantification of D-penicillamine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte during mass spectrometric analysis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various analytical and biological systems.

| Property | Value | Reference |

| Formal Name | 3-mercapto-D-valine-4,4,4-d3 | [2] |

| Synonyms | D-Penicillamine-d3, β-Thiovaline-d3 | [2] |

| CAS Number | 2925655-01-0 | [2] |

| Molecular Formula | C₅H₈D₃NO₂S | [2] |

| Molecular Weight | 152.2 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| Appearance | Fine, white or practically white, crystalline powder | [3] |

| Odor | Slight characteristic odor | [3] |

| Taste | Slightly bitter | [3] |

| Melting Point | ~198.5 °C (decomposes) | [3][4] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | [2][3] |

| Optical Rotation | Specific Optical Rotation: -63° at 25°C/D | [3] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and purity of this compound.

Storage and Shelf Life

The recommended storage conditions and observed stability are detailed below.

| Parameter | Recommendation/Observation | Reference |

| Storage Temperature | -20°C | [2] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [1][2] |

| Long-term Stability | ≥ 4 years (when stored at -20°C) | [2] |

| General Stability | Relatively stable in both light and air. | [3] |

| Hygroscopicity | Hygroscopic; requires protection from moisture. | [4] |

Degradation Pathways

The primary degradation pathway for penicillamine is oxidation.[4] The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of penicillamine disulfide. This process can occur spontaneously in the presence of air.[4] It is crucial to store this compound in a well-sealed container to minimize exposure to air and moisture.

Mechanism of Action of Parent Compound (D-Penicillamine)

While this compound's primary role is as an analytical standard, understanding the mechanism of the parent compound, D-penicillamine, is essential context for its application. D-penicillamine has three main biochemical reactions: metal chelation, sulfhydryl-disulfide exchange, and immunomodulation.[5]

Metal Chelation

D-penicillamine is a potent chelating agent, particularly for copper.[6][7] This is the basis for its use in treating Wilson's disease, a genetic disorder leading to copper accumulation.[7] Penicillamine forms a stable complex with copper, facilitating its excretion in the urine.[6][7] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[6]

Caption: Chelation of excess copper by D-Penicillamine for renal excretion.

Disulfide Interchange

In the treatment of cystinuria, a condition characterized by high levels of the amino acid cystine in the urine, D-penicillamine acts through disulfide interchange.[6][8] It reacts with cystine to form a penicillamine-cysteine mixed disulfide, which is significantly more soluble than cystine and is readily excreted.[6]

Caption: D-Penicillamine facilitates the excretion of cystine via disulfide exchange.

Immunomodulation

In rheumatoid arthritis, D-penicillamine is thought to act as an immunomodulator.[6] Its mechanism is not fully understood but appears to involve the depression of T-cell activity, a decrease in interleukin-1 (IL-1), and inhibition of macrophage function.[4][6]

Experimental Protocols

This compound is an essential tool for the accurate quantification of D-penicillamine in complex biological matrices. Below is a generalized protocol for its use as an internal standard in an LC-MS/MS assay.

Quantification of D-Penicillamine using this compound by LC-MS/MS

This method is based on the principle of isotope dilution mass spectrometry, providing high accuracy and precision.

Objective: To determine the concentration of D-penicillamine in a biological sample (e.g., plasma, urine).

Materials:

-

D-Penicillamine analytical standard

-

This compound (internal standard)

-

Biological matrix (e.g., plasma)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

HPLC-grade water and solvents

-

Formic acid or other mobile phase modifier

-

LC-MS/MS system

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of D-penicillamine and this compound in a suitable solvent (e.g., water).

-

Create a series of calibration standards by spiking known concentrations of D-penicillamine into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the this compound internal standard solution.

-

Vortex mix the samples.

-

Add a protein precipitation agent (e.g., 3 volumes of acetonitrile) to precipitate proteins.

-

Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared samples onto a suitable reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for D-penicillamine.

-

Monitor the corresponding mass-shifted precursor-to-product ion transition for this compound.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the D-penicillamine analyte to the this compound internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of D-penicillamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for quantifying D-penicillamine using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. D-penicillamine: chemistry and clinical use in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Penicillamine? [synapse.patsnap.com]

- 8. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Synthesis and Characterization of Penicillamine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Penicillamine-d3, a deuterated analog of D-Penicillamine. This stable isotope-labeled compound is a valuable tool in analytical and pharmacokinetic research, serving as an internal standard for the precise quantification of Penicillamine in biological matrices through mass spectrometry and liquid chromatography.

Physicochemical Properties

This compound, with the IUPAC name (2S)-2-amino-3-mercapto-3-methylbutanoic-4,4,4-d3 acid, possesses the following key properties:

| Property | Value |

| Molecular Formula | C₅H₈D₃NO₂S |

| Molecular Weight | 152.23 g/mol |

| Deuterium Incorporation | ≥99% |

| Appearance | White or practically white, crystalline powder |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of deuterated penicillamine can be achieved through a multi-step process, adapted from the synthesis of D,L-[4,4′-²H₆]penicillamine. The key step involves the use of deuterated acetone ([²H₆]acetone) as the source of the deuterium atoms. The resulting product is a racemic mixture of D,L-penicillamine-d6, which can then be resolved to obtain the desired D-enantiomer. For this compound, the synthesis would ideally start with acetone-d3, though acetone-d6 is more commonly used to produce a hexadeuterated standard.

The Role of Penicillamine-d3 as an Internal Standard: A Technical Guide for Accurate Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and practical application of penicillamine-d3 as an internal standard in the quantitative analysis of penicillamine in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Internal Standards in Bioanalysis

Accurate quantification of therapeutic agents in biological samples is paramount in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. However, the inherent complexity of biological matrices, such as plasma and urine, introduces significant analytical challenges. Matrix effects, including ion suppression or enhancement, along with variability in sample preparation and instrument response, can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues and ensure data integrity.

This compound is a deuterated analog of penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by three atomic mass units. This mass difference allows for the differentiation of the analyte and the internal standard by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample processing and analysis.

Mechanism of Action of this compound as an Internal Standard

The core principle behind the use of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte, penicillamine, throughout the entire analytical workflow. This includes extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.

Key aspects of the mechanism of action include:

-

Co-elution with the Analyte: Due to its structural similarity to penicillamine, this compound exhibits nearly identical chromatographic retention times. This ensures that both compounds are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer.

-

Compensation for Matrix Effects: Ion suppression or enhancement, caused by co-eluting endogenous components of the biological matrix, affects both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise quantification.

-

Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by proportional losses of the internal standard. The use of the response ratio effectively corrects for this variability.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of this compound as an internal standard significantly improves the overall precision and accuracy of the quantitative method.

Quantitative Data for Penicillamine and this compound

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of penicillamine using this compound as an internal standard. These values are essential for method development and validation.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| Penicillamine | 150.1 | 104.1 | 15 |

| This compound | 153.1 | 107.1 | 15 |

Note: The specific product ions and collision energies may vary depending on the mass spectrometer used and should be optimized during method development.

Table 2: Typical Concentrations and Linearity

| Parameter | Value |

| Internal Standard (this compound) Concentration | 100 ng/mL |

| Calibration Curve Range (in plasma) | 10 - 5000 ng/mL |

| Linearity (r²) | > 0.99 |

Experimental Protocol: Quantification of Penicillamine in Human Plasma

This section provides a detailed methodology for the determination of penicillamine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Penicillamine reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Add 50 µL of the appropriate standard, quality control, or unknown plasma sample to the corresponding tube.

-

To each tube, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol to achieve a final concentration of 100 ng/mL in the final extract).

-

Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibration at 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Penicillamine: 150.1 → 104.1

-

This compound: 153.1 → 107.1

-

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

Visualizations

Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of penicillamine using this compound as an internal standard.

Caption: Bioanalytical workflow for penicillamine quantification.

Mechanism of Action of Internal Standard

This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations in the analytical process.

Caption: Principle of internal standard correction.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of penicillamine in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of matrix effects and procedural variability. The detailed experimental protocol and quantitative data provided in this guide offer a robust starting point for researchers and drug development professionals to establish and validate reliable bioanalytical methods for penicillamine, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

A Technical Guide to the Isotopic Purity and Labeling Efficiency of Penicillamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods used to characterize the isotopic purity and labeling efficiency of Penicillamine-d3, a deuterated analogue of the chelating agent Penicillamine. Given its critical role as an internal standard in pharmacokinetic and metabolic research, understanding its isotopic composition is paramount for ensuring analytical accuracy.[1][2] This document outlines the common analytical techniques, presents sample data, and provides detailed experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of Penicillamine, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. Its chemical formula is C₅H₈D₃NO₂S, and its IUPAC name is (2S)-2-amino-3-mercapto-3-methylbutanoic-4,4,4-d3 acid.[2] The primary application of this compound is as an internal standard for the quantification of Penicillamine in biological matrices by mass spectrometry (MS) and liquid chromatography (LC).[1][2][3] The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled endogenous compound while maintaining nearly identical chemical and physical properties.

Isotopic Purity and Labeling Efficiency: Quantitative Analysis

The isotopic purity of this compound refers to the percentage of the compound that is deuterated, while labeling efficiency describes the distribution of different deuterated species (isotopologues). For a d3-labeled compound, the ideal composition would be 100% d3 species. However, the synthesis process often results in a mixture of d0 (unlabeled), d1, d2, and d3 species. Accurate quantification of this distribution is crucial for the reliability of analytical methods using this compound as an internal standard.

Commercially available this compound is often stated to have a purity of ≥99% for all deuterated forms (d1-d3).[4] The following table summarizes a typical isotopic distribution for a batch of this compound.

| Isotopologue | Deuterium Atoms (n) | Mass Shift from d0 | Typical Abundance (%) |

| d0 | 0 | +0 | < 0.1 |

| d1 | 1 | +1 | < 1.0 |

| d2 | 2 | +2 | < 2.0 |

| d3 | 3 | +3 | > 97.0 |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and labeling efficiency of this compound is primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3) of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is infused directly or injected via a liquid chromatography system. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues of Penicillamine ([M+H]⁺).

-

Data Analysis: The extracted ion chromatograms for each isotopologue (d0, d1, d2, and d3) are integrated. The isotopic purity is calculated based on the relative peak areas of each species.

References

The Pharmacokinetic Profile and Metabolic Fate of D-Penicillamine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent and a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Its therapeutic efficacy is intrinsically linked to its unique chemical structure, particularly the thiol group, which dictates its metabolic and pharmacokinetic behavior.[2] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of D-penicillamine in humans, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

I. Pharmacokinetic Parameters of D-Penicillamine

The pharmacokinetic profile of D-penicillamine in humans is characterized by rapid but incomplete absorption, extensive protein binding, and predominantly renal elimination. The following tables summarize the key quantitative pharmacokinetic parameters reported in the literature.

Table 1: Absorption and Distribution of D-Penicillamine

| Parameter | Value | Notes | Source |

| Oral Bioavailability | 40% to 70% | Highly variable among individuals. Administration with food can decrease absorption by approximately 50%.[1][2] | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 3 hours | A double-peaked intestinal absorption curve has been observed.[1][2] | [1][2] |

| Peak Plasma Concentration (Cmax) | 1 to 2 mg/L | Following a 250 mg oral dose.[1][2] | [1][2] |

| Plasma Protein Binding | ~80% | Primarily binds to albumin and ceruloplasmin.[1][2] The rest is mainly in the free reduced form or as disulfides.[2] | [1][2] |

| Volume of Distribution (Vd) | 57.0 ± 9.3 L | Following an 800 mg intravenous dose. | [3][4] |

Table 2: Metabolism and Elimination of D-Penicillamine

| Parameter | Value | Notes | Source |

| Metabolism | - | Primarily metabolized in the liver to S-methyl-D-penicillamine.[2][5] Also forms various disulfides. | [2][5] |

| Elimination Half-Life (t½) | 1.7 to 7 hours | Exhibits wide interindividual variation. A slow elimination phase of 4 to 6 days is observed after discontinuation of long-term treatment.[1][2] | [1][2] |

| Plasma Clearance (Cl) | 560.7 ± 42.8 ml/min | Following an 800 mg intravenous dose. | [3][4] |

| Route of Excretion | Primarily renal (>80%) | Excreted mainly as disulfides in the urine.[1][2] Fecal excretion largely represents the unabsorbed fraction of the drug.[2][6] | [1][2][6] |

| Urinary Excretion (24h, oral) | 21.2 ± 2.3% | Following an 800 mg oral dose. | [3][4] |

| Urinary Excretion (24h, IV) | 42.1 ± 6.2% | Following an 800 mg intravenous dose. | [3][4] |

II. Metabolism of D-Penicillamine

D-penicillamine undergoes biotransformation primarily through oxidation and methylation, leading to the formation of several metabolites. The thiol group is the main site of these reactions.

The major metabolic pathways include:

-

Disulfide Formation: D-penicillamine readily forms mixed disulfides with endogenous thiol-containing molecules like cysteine and homocysteine, resulting in cysteine-penicillamine disulfide and homocysteine-penicillamine disulfide, respectively.[6] It can also form a symmetrical disulfide, penicillamine disulfide.[6] A significant portion also forms a mixed disulfide with albumin.[7]

-

S-Methylation: A smaller fraction of the dose is metabolized in the liver via S-methylation to form S-methyl-D-penicillamine.[2][6][8]

The following diagram illustrates the metabolic pathways of D-penicillamine.

Caption: Metabolic pathways of D-penicillamine in humans.

III. Experimental Protocols for Pharmacokinetic Analysis

The determination of D-penicillamine and its metabolites in biological matrices is challenging due to the reactivity of the thiol group and the presence of endogenous thiols. High-performance liquid chromatography (HPLC) with electrochemical detection has emerged as a sensitive and specific method for its quantification.[2][3][4]

Key Experimental Protocol: Quantification of D-Penicillamine in Human Plasma using HPLC with Electrochemical Detection

This protocol is a representative methodology based on descriptions in the cited literature.

1. Sample Collection and Preparation:

-

Collect whole blood from subjects into heparinized tubes.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

To stabilize the free thiol group of D-penicillamine and prevent auto-oxidation, immediately acidify the plasma with an equal volume of a deproteinizing agent such as 10% trichloroacetic acid or perchloric acid.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 95:5 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: 20-50 µL.

3. Electrochemical Detection:

-

Detector: An amperometric or coulometric electrochemical detector with a gold/mercury or glassy carbon working electrode.

-

Potential: An optimal oxidation potential is applied to the working electrode to selectively detect the thiol group of D-penicillamine. This potential needs to be determined empirically but is often in the range of +0.6 to +0.9 V.

4. Quantification:

-

Prepare a calibration curve using standard solutions of D-penicillamine in drug-free, acidified plasma.

-

The concentration of D-penicillamine in the unknown samples is determined by interpolating their peak areas or heights from the calibration curve.

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of D-penicillamine.

Caption: Experimental workflow for D-penicillamine analysis.

IV. Conclusion

The metabolism and pharmacokinetics of D-penicillamine are complex and subject to considerable interindividual variability. A thorough understanding of its absorption, distribution, metabolic fate, and elimination is crucial for optimizing its therapeutic use and minimizing the risk of adverse effects. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of D-penicillamine's pharmacokinetic profile, which is essential for both clinical monitoring and further drug development efforts.

References

- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-penicillamine metabolism: the role of transformation in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An outline of D-penicillamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of Penicillamine-d3 in Organic Solvents and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Penicillamine-d3. Given that this compound is a deuterated form of D-penicillamine and primarily used as an internal standard in analytical and pharmacokinetic research, its solubility properties are critical for accurate quantification and experimental design.[1] Due to the limited availability of specific quantitative solubility data for the deuterated analog, this document presents the well-established solubility profile of D-penicillamine as a close and reliable proxy. The structural similarity between the two molecules suggests their solubility behaviors will be comparable.

Core Concepts in Solubility for Drug Development

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. It is typically determined by methods such as the shake-flask technique, which establishes thermodynamic equilibrium solubility, or through kinetic solubility testing that assesses the rate of dissolution.[2] For pharmaceutical research, understanding solubility in various media, including organic solvents for stock solution preparation and aqueous buffers that mimic physiological pH, is fundamental.

Solubility Profile of this compound

This compound is described as being soluble in water.[1] However, for a more detailed and quantitative understanding, the data for its non-deuterated counterpart, D-penicillamine, is presented below.

Solubility in Organic Solvents

D-penicillamine exhibits good solubility in several common organic solvents, which is essential for preparing stock solutions for in vitro and in vivo studies.

| Organic Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] |

| Dimethylformamide (DMF) | ~30 mg/mL[3] |

| Ethanol | ~5 mg/mL[3] |

| Methanol | Insoluble[4] |

| Chloroform | Insoluble[4][5] |

| Benzene | Insoluble[4] |

| Toluene | Insoluble[4] |

| Ether | Insoluble[5] |

Solubility in Aqueous Buffers

D-penicillamine is characterized as being "freely soluble" in water but "sparingly soluble" in aqueous buffers.[3][5] This pH-dependent solubility is typical for amino acid derivatives.

| Aqueous Medium | Solubility (approx.) | Notes |

| Water | Freely Soluble[5] | - |

| Aqueous Buffers | Sparingly Soluble[3] | Solubility is pH-dependent. |

| 1:7 solution of DMSO:PBS (pH 7.2) | ~0.12 mg/mL[3] | This method is recommended for achieving maximum solubility in aqueous buffers.[3] |

It is important to note that aqueous solutions of D-penicillamine are not recommended for storage for more than one day.[3]

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of this compound, based on standard pharmaceutical testing methodologies.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents and/or aqueous buffers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that saturation is reached.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanism of Action of D-Penicillamine

As this compound is used as an internal standard, it does not have a therapeutic mechanism of action itself. However, understanding the mechanism of its parent compound, D-penicillamine, is crucial in the context of the diseases it is used to study and treat.

Chelation in Wilson's Disease

Wilson's disease is a genetic disorder characterized by excessive copper accumulation. D-penicillamine acts as a chelating agent, binding to excess copper to form a stable, water-soluble complex that is then excreted in the urine.[6]

Caption: D-Penicillamine's Chelation Mechanism in Wilson's Disease.

Interaction in Cystinuria

In cystinuria, an inherited metabolic disorder, there is an overproduction of the amino acid cystine, which is poorly soluble and can form kidney stones. D-penicillamine undergoes a disulfide exchange reaction with cystine to form a more soluble mixed disulfide of penicillamine-cysteine, which is then readily excreted.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US4150240A - Method for preparing d-penicillamine and salts thereof - Google Patents [patents.google.com]

- 5. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Penicillamine - Wikipedia [en.wikipedia.org]

Penicillamine-d3: A Technical Guide to its Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control parameters for Penicillamine-d3. This deuterated analog of Penicillamine serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the key quality attributes, analytical methodologies, and the biochemical basis of Penicillamine's therapeutic action.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for this compound is a formal document that confirms the material's quality and purity, ensuring it meets predefined specifications. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Properties and Identification

| Parameter | Specification | Result (Illustrative) |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₅H₈D₃NO₂S | Conforms |

| Molecular Weight | 152.23 g/mol | Conforms |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

Table 2: Purity and Impurity Profile

| Parameter | Method | Specification | Result (Illustrative) |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₃) | Conforms[1] |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Conforms |

| Loss on Drying | TGA | ≤ 0.5% | 0.2% |

| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |

Mechanism of Action: Chelation and Beyond

Penicillamine's primary therapeutic action is as a chelating agent, particularly in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[2] It forms stable, soluble complexes with excess copper, which are then excreted in the urine.[2] One atom of copper combines with two molecules of penicillamine. The drug also finds application in treating cystinuria by forming a more soluble disulfide with cysteine, and in rheumatoid arthritis, where it appears to modulate the immune response, though the exact mechanism is not fully elucidated.[2]

Experimental Protocols: Ensuring Quality and Purity

The quality control of this compound relies on a series of robust analytical methods to confirm its identity, purity, and isotopic enrichment.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A proton (¹H) NMR spectrum is acquired.

-

Analysis: The chemical shifts, signal integrations, and coupling patterns of the resulting spectrum are compared to a reference spectrum of Penicillamine and known spectral data for deuterated compounds. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration. A peak at approximately 1.47 ppm is assigned to the CH₃ protons in non-deuterated penicillamine.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable diluent, typically the mobile phase, at a known concentration.

-

Instrumentation: A HPLC system equipped with a UV detector and a C18 reversed-phase column is commonly used.

-

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified based on their retention times relative to the main peak.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS/MS).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Data Acquisition: The mass spectrum is acquired in a positive or negative ionization mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic purity. Mechanisms for the electrospray-induced fragmentation of penicillamine and its dimer have been discussed in the literature.[4]

Conclusion

The quality control of this compound is a rigorous process that employs a suite of analytical techniques to ensure its suitability as an internal standard. A thorough understanding of the parameters outlined in the Certificate of Analysis and the methodologies used for their verification is paramount for researchers and drug development professionals to ensure the accuracy and reliability of their study data. This guide provides a foundational understanding of these critical aspects, empowering users to confidently utilize this compound in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex : Oriental Journal of Chemistry [orientjchem.org]

- 4. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Penicillamine in Copper Chelation for Wilson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilson's disease is an autosomal recessive genetic disorder characterized by the accumulation of copper in the body, primarily in the liver and brain. This accumulation is due to mutations in the ATP7B gene, which codes for a copper-transporting P-type ATPase essential for biliary copper excretion. If left untreated, Wilson's disease can lead to severe hepatic, neurological, and psychiatric complications, and is ultimately fatal. D-penicillamine, a chelating agent, has been a cornerstone of treatment for Wilson's disease for decades. This technical guide provides an in-depth overview of the role of D-penicillamine in copper chelation, its mechanism of action, clinical efficacy, and associated experimental protocols.

Introduction to Wilson's Disease and Copper Metabolism

Under normal physiological conditions, dietary copper is absorbed in the stomach and small intestine and transported to the liver. In hepatocytes, the copper-transporting ATPase ATP7B has two primary functions: incorporating copper into apoceruloplasmin to form the copper-carrying protein ceruloplasmin, and excreting excess copper into the bile.[1][2] In Wilson's disease, dysfunctional ATP7B leads to impaired biliary excretion and reduced incorporation of copper into ceruloplasmin.[1][2] This results in the accumulation of "free" or non-ceruloplasmin-bound copper in the plasma, which then deposits in various tissues, causing oxidative stress and cellular damage.[1]

D-Penicillamine: Mechanism of Action in Copper Chelation

D-penicillamine is a metabolite of penicillin that acts as a chelating agent, forming a stable complex with excess copper.[3] Its primary mechanism of action in Wilson's disease is to mobilize and bind free copper in the plasma and tissues, forming a soluble D-penicillamine-copper complex that is readily excreted in the urine.[3][4] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[4]

Beyond simple chelation, D-penicillamine is also thought to induce the synthesis of metallothionein, a cysteine-rich protein that binds and detoxifies heavy metals, including copper.[5][6] This induction of metallothionein may contribute to the sequestration of copper in a non-toxic form within hepatocytes.[6]

Signaling Pathway of Copper Metabolism and D-Penicillamine Intervention

Caption: Cellular copper pathway and D-penicillamine's action.

Clinical Efficacy of D-Penicillamine

D-penicillamine has been shown to be effective in improving both the hepatic and neurological manifestations of Wilson's disease.[7] The primary measure of its efficacy is the increase in 24-hour urinary copper excretion.

Quantitative Data on D-Penicillamine Efficacy

| Parameter | Pre-treatment (Typical Values) | Post-treatment (Typical Values) | Reference |

| 24-Hour Urinary Copper Excretion | >100 µ g/24h (>1.6 µmol/24h) | Initial phase: >1000 µ g/24h ; Maintenance: 200-500 µ g/24h | [8][9] |

| Serum Ceruloplasmin | <20 mg/dL (<0.2 g/L) | Generally remains low | [10] |

| Serum Free Copper (Non-ceruloplasmin bound) | Elevated | Decreased | [7] |

| Hepatic Copper Concentration | >250 µg/g dry weight | Decreased | [10] |

Note: These values are typical ranges and can vary between individuals.

A long-term study of 24 patients treated with D-penicillamine reported an overall survival rate of 91.6%.[7] In patients with liver disease at presentation, the majority showed hepatological improvement or stabilization.[7] Neuropsychiatric symptoms, present in 13 of the 24 patients, resolved in one, decreased in seven, and stabilized in four.[7]

Adverse Effects and Monitoring

Despite its efficacy, D-penicillamine is associated with a significant number of adverse effects, which can occur in approximately 30% of patients and may necessitate discontinuation of the drug.[11]

Common Adverse Effects of D-Penicillamine:

-

Early Hypersensitivity Reactions: Fever, rash, lymphadenopathy.

-

Hematological: Leukopenia, thrombocytopenia, aplastic anemia.

-

Renal: Proteinuria, nephrotic syndrome.

-

Dermatological: Elastosis perforans serpiginosa, cutis laxa.

-

Autoimmune: Lupus-like syndrome, myasthenia gravis.

-

Neurological Worsening: A paradoxical worsening of neurological symptoms can occur in 10-50% of patients upon initiation of therapy.[12][13]

Due to these potential side effects, regular monitoring of patients on D-penicillamine is crucial and includes complete blood counts, urinalysis, and liver function tests.

Experimental Protocols

Accurate diagnosis and monitoring of Wilson's disease rely on a series of key laboratory investigations.

24-Hour Urinary Copper Excretion

Principle: This test quantifies the amount of copper excreted in the urine over a 24-hour period, which is a primary indicator of copper overload and the efficacy of chelation therapy.

Methodology (Atomic Absorption Spectrometry):

-

Collection: Collect all urine for a 24-hour period in a sterile, acid-washed container to prevent copper contamination.[14][15]

-

Sample Preparation:

-

Thaw the urine sample at room temperature.

-

Homogenize the sample by gentle vortexing.

-

Centrifuge to remove any particulate matter.

-

Dilute the urine sample with deionized water (e.g., 1:3 ratio).[16]

-

-

Analysis:

-

Aspirate the prepared sample into an atomic absorption spectrometer.

-

The sample is atomized in a graphite furnace or flame.

-

A light beam from a copper hollow-cathode lamp is passed through the atomized sample.

-

The amount of light absorbed by the copper atoms is proportional to the concentration of copper in the sample.

-

-

Quantification: Compare the absorbance of the sample to a standard curve generated from solutions of known copper concentrations.

Serum Ceruloplasmin Measurement

Principle: This test measures the concentration of ceruloplasmin, the main copper-carrying protein in the blood. Low levels are characteristic of Wilson's disease.

Methodology (Immunonephelometry):

-

Sample Collection: Collect a blood sample in a serum separator tube.

-

Analysis:

-

The serum sample is mixed with an antibody specific to ceruloplasmin.

-

The formation of antigen-antibody complexes causes the solution to become turbid.

-

A nephelometer passes a light beam through the solution and measures the amount of light scattered by the immune complexes.

-

The degree of light scattering is directly proportional to the concentration of ceruloplasmin in the sample.[17]

-

Liver Biopsy for Copper Quantification

Principle: Considered the gold standard for diagnosis, this procedure directly measures the copper content in liver tissue.

Methodology:

-

Biopsy Collection: Obtain a liver tissue sample via a percutaneous needle biopsy. A sample of at least 1 cm in length is recommended.

-

Sample Handling: Place the fresh (unfixed) tissue in a sterile, trace element-free container.

-

Drying and Weighing:

-

Dry the liver tissue to a constant weight.

-

Accurately weigh the dried tissue.[18]

-

-

Digestion: Digest the dried tissue with a mixture of strong acids (e.g., nitric acid and perchloric acid) to release the copper into solution.

-

Analysis: Determine the copper concentration in the resulting solution using atomic absorption spectrometry, as described for urine analysis.

-

Calculation: Express the result as micrograms of copper per gram of dry liver tissue.

Experimental Workflow for Wilson's Disease Diagnosis and Management

References

- 1. The effect of D-penicillamine on metallothionein mRNA levels and copper distribution in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Wilson's disease: assessment of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbt.nhs.uk [nbt.nhs.uk]

- 6. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbt.nhs.uk [nbt.nhs.uk]

- 9. Clinical management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wilson Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medichem-me.com [medichem-me.com]

- 12. researchgate.net [researchgate.net]

- 13. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucsfhealth.org [ucsfhealth.org]

- 15. mountsinai.org [mountsinai.org]

- 16. aurorabiomed.com [aurorabiomed.com]

- 17. Role of serum ceruloplasmin in the diagnosis of Wilson's disease: A large Chinese study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prospective evaluation of the diagnostic accuracy of hepatic copper content, as determined using the entire core of a liver biopsy sample - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Penicillamine-d3: Sourcing and Application for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Penicillamine-d3, a critical reagent for research applications. It details commercially available sources, purchasing information, and its primary application as an internal standard in the quantitative analysis of D-penicillamine. Furthermore, it elucidates the relevant biological context of D-penicillamine and provides a detailed experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound: Supplier and Purchasing Information

This compound (deuterated penicillamine) is a stable isotope-labeled analog of D-penicillamine. Its primary utility in a research setting is as an internal standard for quantitative analysis by mass spectrometry, providing a high degree of accuracy and precision.[1] Several suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Cayman Chemical | 33797 | ≥99% deuterated forms (d1-d3) | 1 mg | Price available on website. A product insert and safety data sheet (SDS) are available for download.[2][3] |

| Simson Pharma Limited | P1100002 | Accompanied by Certificate of Analysis | Inquire for quantities | Offers this compound (Mixture of Isomers). Contact for pricing and certificate of analysis.[4][5] |

| Veeprho | DVE001231 | High Purity (details on request) | Inquire for quantities | Labeled as D-Penicillamine-D3 and is intended for use as an internal standard in analytical and pharmacokinetic research.[6] |

| Axios Research | AR-P01381 | Fully characterized chemical compound | Inquire for quantities | Provided with a comprehensive Certificate of Analysis (COA). Intended for analytical purposes.[7][8] |

Experimental Protocol: Quantification of D-penicillamine in Biological Matrices using LC-MS/MS with this compound Internal Standard

The following protocol is a representative methodology synthesized from published research for the quantification of D-penicillamine in plasma samples.[9][10][11]

2.1. Objective: To accurately quantify the concentration of D-penicillamine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

2.2. Materials and Reagents:

-

D-penicillamine standard

-

This compound (internal standard)

-

N-(1-pyrenyl)maleimide (NPM) derivatizing agent

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Plasma samples (e.g., human, rat)

-

Microcentrifuge tubes

-

HPLC or UPLC system coupled to a tandem mass spectrometer

2.3. Sample Preparation (Derivatization):

-

Standard and Internal Standard Stock Solutions: Prepare stock solutions of D-penicillamine and this compound in a suitable solvent (e.g., water or methanol).

-

Working Solutions: Prepare serial dilutions of the D-penicillamine stock solution to create calibration standards. Prepare a working solution of this compound.

-

Plasma Sample Spiking: In a microcentrifuge tube, add a small volume of the this compound working solution to a known volume of plasma sample, calibration standard, or quality control (QC) sample.

-

Protein Precipitation: Precipitate proteins by adding a volume of cold acetonitrile (typically 3x the plasma volume). Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant to a new tube. Add the derivatizing agent, N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of penicillamine to form a fluorescent and readily ionizable derivative.[11] Incubate the mixture under appropriate conditions (e.g., time, temperature) to ensure complete reaction.

-

Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution program should be optimized to ensure good separation of the analyte from matrix components.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the D-penicillamine-NPM derivative and the this compound-NPM derivative need to be determined and optimized.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

2.5. Data Analysis:

Quantify D-penicillamine in the unknown samples by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the D-penicillamine derivative to the peak area of the this compound derivative against the concentration of the calibration standards. The concentration of D-penicillamine in the samples can then be determined from this curve.

Visualization of Experimental Workflow and Biological Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the quantification of D-penicillamine using LC-MS/MS with this compound as an internal standard.

Caption: LC-MS/MS workflow for D-penicillamine quantification.

3.2. Signaling Pathway: Immunomodulatory Action of D-penicillamine

D-penicillamine's therapeutic effect in conditions like rheumatoid arthritis is partly attributed to its immunomodulatory properties. One proposed mechanism involves the inhibition of T-cell function in a copper-dependent manner.[12][13][14]

Caption: D-penicillamine's inhibition of T-cell proliferation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound (Mixture of Isomers) | CAS No- 52-67-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 5. Penicillamine | Simson Pharma Limited [simsonpharma.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound - CAS - 52-67-5 (non-labelled) | Axios Research [axios-research.com]

- 8. Penicillamine |Axios Research [axios-research.com]

- 9. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Inhibition of Human Helper T Cell Function In Vitro by d-Penicillamine and CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Penicillamine-d3 in Human Plasma

Abstract

This application note details a sensitive and specific LC-MS/MS method for the quantification of D-Penicillamine in human plasma, utilizing its deuterated analog, Penicillamine-d3, as an internal standard. The described protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient UPLC separation and tandem mass spectrometry detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of D-Penicillamine. All quantitative data and experimental protocols are presented in a clear and detailed format to facilitate implementation by researchers, scientists, and drug development professionals.

Introduction

D-Penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Accurate monitoring of its concentration in biological matrices is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of D-Penicillamine in human plasma.

Experimental

Materials and Reagents

-

D-Penicillamine and this compound reference standards were of high purity (≥98%).

-

LC-MS/MS grade acetonitrile, methanol, and water were used.

-

Formic acid (reagent grade, ≥98%).

-

Human plasma (with K2-EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation

-

UPLC System: A Waters ACQUITY UPLC I-Class System (or equivalent)

-

Mass Spectrometer: A Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of D-Penicillamine and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of D-Penicillamine were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid) to each tube.

-

Vortex mix each tube for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| D-Penicillamine | 150.1 | 104.1 | 20 | 10 |

| This compound | 153.1 | 107.1 | 20 | 10 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of D-Penicillamine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 250 | [Insert Data] |

| 500 | [Insert Data] |

| 1000 | [Insert Data] |

| Correlation Coefficient (r²) | >0.99 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 30 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium QC | 300 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | 800 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of D-Penicillamine in human plasma. The simple protein precipitation sample preparation and rapid UPLC analysis make it suitable for high-throughput applications. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of D-Penicillamine.

References

Application Note: High-Throughput Analysis of Penicillamine in Human Plasma using Penicillamine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-Penicillamine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Penicillamine-d3, is employed. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

D-Penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Therapeutic drug monitoring is crucial to optimize efficacy and minimize toxicity. Traditional methods for Penicillamine analysis can be complex due to its reactive thiol group and the presence of various forms in biological matrices, including the free monomer, disulfide dimers, and protein-bound forms.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.

Experimental

Materials and Reagents

-

D-Penicillamine analytical standard

-

This compound internal standard

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Penicillamine and this compound from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

| Time (min) | % B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Penicillamine | 150.1 | 104.1 | 15 |

| This compound | 153.1 | 107.1 | 15 |

Note: MS parameters such as collision energy, declustering potential, and source parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL for Penicillamine in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low | 30 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium | 500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High | 4000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Recovery: The extraction recovery of Penicillamine was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 30 | > 80 |

| Medium | 500 | > 80 |

| High | 4000 | > 80 |

Matrix Effect: The matrix effect was evaluated to ensure that endogenous components in the plasma did not interfere with the ionization of the analyte or the internal standard. The matrix factor was calculated and found to be consistent across different lots of plasma.

Visualizations

Caption: Experimental workflow for the analysis of Penicillamine in human plasma.

Caption: Simplified metabolic pathway of Penicillamine.[4]

Conclusion

The LC-MS/MS method described here provides a reliable and high-throughput approach for the quantification of Penicillamine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research applications requiring the measurement of Penicillamine concentrations in biological matrices.

References

Application Note: High-Throughput Pharmacokinetic Analysis of D-Penicillamine Using a Penicillamine-d3 Internal Standard by LC-MS/MS

Introduction

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-penicillamine in plasma. The use of a stable isotope-labeled internal standard, penicillamine-d3, ensures high accuracy and precision, making this protocol suitable for regulated bioanalysis in clinical and preclinical studies.

D-penicillamine is known for its instability in biological matrices, readily forming disulfide bonds with itself to create dimers or with other thiol-containing molecules like cysteine.[1] This protocol addresses this challenge through a streamlined sample preparation procedure involving protein precipitation, which is amenable to high-throughput workflows.

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of D-penicillamine in plasma samples, from sample preparation to data acquisition and analysis.

Materials and Reagents

-

D-Penicillamine analytical standard

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (human or other species as required)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of D-penicillamine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the D-penicillamine stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound at an appropriate concentration in 50:50 acetonitrile:water.

-

-

Protein Precipitation:

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

Column: A C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient can be optimized to ensure separation from endogenous matrix components. A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Injection Volume: 10 µL.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following MRM transitions should be optimized for the specific instrument being used:

-

D-Penicillamine: Precursor ion (m/z) 150.1 → Product ion (m/z) 104.1

-

This compound: Precursor ion (m/z) 153.1 → Product ion (m/z) 107.1

-

Data Presentation

The following tables summarize the expected performance characteristics of this method and pharmacokinetic parameters of D-penicillamine from literature.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Table 2: Pharmacokinetic Parameters of D-Penicillamine

| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |

| Human | 800 mg (oral) | Not Reported | Not Reported | Not Reported | 1.01 ± 0.14 | [2] |

| Human | 250 mg (oral) | 1-2 | 1-3 | Not Reported | Not Reported | [3] |

| Dog (fasted) | 12.5 mg/kg (oral) | 8.7 ± 3.1 | Not Reported | 16.9 ± 5.9 | Not Reported | |

| Dog (fed) | 12.5 mg/kg (oral) | 1.9 ± 1.6 | Not Reported | 4.9 ± 3.4 | Not Reported |

Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as food intake.[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

Caption: Experimental workflow from sample preparation to pharmacokinetic analysis.

Caption: Logical relationship of analytes, method, and study outputs.

Conclusion